1,4-Dimethylcyclohexane-1,4-diol
Description
Properties
CAS No. |
56137-58-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,4-dimethylcyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c1-7(9)3-5-8(2,10)6-4-7/h9-10H,3-6H2,1-2H3 |
InChI Key |
HYQVJTPIWPMTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C)O)O |
Origin of Product |
United States |
Scientific Research Applications
Polymer Synthesis
1,4-Dimethylcyclohexane-1,4-diol is primarily used as a building block in the synthesis of various polymers. Its unique structure enhances the mechanical properties of the resulting materials.
- Biodegradable Polymers : The compound is utilized in synthesizing biodegradable aliphatic polyesters and copolyesters. Research indicates that incorporating this compound improves the thermal degradation behavior and overall performance attributes of these polymers .
- Poly(1,4-cyclohexanedimethanol) (PCT) : This polyester exhibits superior thermal and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET). PCT is synthesized through a two-step melt polymerization process involving this compound as a diol component .
| Property | PCT | PET |
|---|---|---|
| Melting Temperature | 300 °C | 260 °C |
| Mechanical Strength | High | Moderate |
| Chemical Resistance | Superior | Standard |
| Barrier Properties | Excellent | Good |
Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives due to its excellent hydrolytic stability and chemical resistance. Coatings made with this compound demonstrate enhanced hardness and flexibility . These properties make it suitable for automotive and industrial applications.
Corrosion Inhibition
Research has shown that this compound can function as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration .
Catalytic Processes
Recent studies have explored the use of this compound in catalytic hydrogenation processes. For instance, it has been involved in the selective hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to produce polyols for various applications . The efficiency of these processes can be significantly influenced by the presence of different catalysts.
Case Study 1: Biodegradable Copolyesters
A study conducted by Tsai et al. demonstrated the synthesis of biodegradable copolyesters using enzymatic polymerization techniques involving this compound. The resulting materials exhibited tunable properties based on the concentration of the diol used .
Case Study 2: High-performance Polyester Fibers
Kibler et al. reported on the synthesis of poly(1,4-cyclohexylene dimethylene terephthalate), which utilizes this compound as a key component. The research highlighted that fibers produced from this polyester exhibited superior thermal stability and mechanical properties compared to conventional fibers .
Comparison with Similar Compounds
Research Findings and Trends
- Stereochemical Impact: Cis/trans isomerism in cyclohexane diols affects their solubility and interaction with polymers, as seen in cyclohexane-1,4-dimethanol’s use in polyester resins .
- Biological Activity : Substituted diols (e.g., phen-1,4-diols with –CF₃ groups) show promise in drug discovery due to enhanced bioavailability and target specificity .
- Industrial Utility : 2-Butyne-1,4-diol’s role as a precursor highlights the importance of linear diols in bulk chemical production, whereas cyclic diols cater to specialized applications like controlled-release formulations .
Preparation Methods
Ruthenium-Catalyzed Hydrogenation
The hydrogenation of dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) serves as a foundational step in synthesizing 1,4-dimethylcyclohexane-1,4-diol. The process, detailed in US3027398A , employs ruthenium catalysts supported on inert substrates (e.g., carbon or alumina) under mild conditions (120–130°C, 750–1000 psig). A critical innovation lies in using DMCD itself as the solvent, which eliminates the need for volatile or toxic solvents like methanol or dioxane. This autogenous solvent system enhances solubility, reduces decarboxylation side reactions, and simplifies product isolation.
The reaction achieves near-theoretical yields (98–99%) with minimal formation of methyl hexahydro-p-toluate (<2%), a common impurity in prior methods. Post-hydrogenation, the crude DMCD is distilled directly without solvent separation, reducing energy costs. Subsequent hydrolysis of DMCD to 1,4-cyclohexanedicarboxylic acid, followed by reduction (e.g., using LiAlH₄), yields this compound.
Table 1: Hydrogenation Parameters for DMT to DMCD
| Parameter | Value |
|---|---|
| Catalyst | 5% Ru/C |
| Temperature | 120–130°C |
| Pressure | 750–1000 psig |
| Solvent | DMCD (50% w/w) |
| Yield | 98–99% |
| Impurities | <2% methyl hexahydro-p-toluate |
Oxidation of 1,4-Cyclohexanediol Derivatives
Hydrogen Peroxide-Mediated Oxidation
The synthesis of 1,4-cyclohexanedione, a potential precursor to the target diol, is achieved via hydrogen peroxide oxidation of 1,4-cyclohexanediol. As described in CN100486950C , this method uses tungsten-based catalysts (e.g., sodium tungstate or FeBr₃) with ligands like oxalic acid or 8-hydroxyquinoline in aqueous media. At 80°C over 24 hours, 1,4-cyclohexanediol is oxidized to 1,4-cyclohexanedione with >90% conversion. The ketone is then reduced to this compound using sodium borohydride or catalytic hydrogenation.
Table 2: Oxidation Conditions for 1,4-Cyclohexanediol
| Parameter | Value |
|---|---|
| Catalyst | Na₂WO₄/FeBr₃ |
| Ligand | Oxalic acid |
| Oxidant | H₂O₂ (30% aqueous) |
| Temperature | 40–120°C |
| Time | 12–48 hours |
| Conversion | >90% |
Catalytic Dehydrogenation in Fixed-Bed Reactors
Dehydrogenation of 1,4-Cyclohexanediol
An alternative route involves the dehydrogenation of 1,4-cyclohexanediol over composite metal catalysts (e.g., Cu-Zn-Al oxides) in fixed-bed reactors. At 250°C and 0.2 MPa, a 20% aqueous solution of 1,4-cyclohexanediol is converted to 1,4-cyclohexanedione with 85% selectivity. This method avoids stoichiometric oxidants, making it environmentally favorable. The resulting diketone is subsequently reduced to the diol under hydrogenation conditions.
Hydrolysis and Reduction of DMCD
Hydrolysis to 1,4-Cyclohexanedicarboxylic Acid
DMCD undergoes alkaline hydrolysis (e.g., with NaOH) at 80–100°C to produce 1,4-cyclohexanedicarboxylic acid. Acidification with HCl precipitates the diacid, which is filtered and dried. This step achieves >95% yield with minimal side products.
Reduction to this compound
The diacid is reduced to the diol using LiAlH₄ in tetrahydrofuran (THF) at reflux. This two-step process (hydrolysis + reduction) achieves an overall yield of 75–80%.
Comparative Analysis of Methods
Efficiency and Scalability
-
Catalytic Hydrogenation : Superior for industrial scalability due to mild conditions and high yields.
-
Oxidation/Dehydrogenation : Suitable for small-scale production but requires handling corrosive oxidants.
-
Hydrolysis-Reduction : Labor-intensive but offers flexibility in intermediate purification.
Table 3: Method Comparison for this compound Synthesis
| Method | Yield | Cost | Safety | Scalability |
|---|---|---|---|---|
| Hydrogenation | 98% | Low | High (non-toxic) | Industrial |
| Oxidation | 85% | Medium | Moderate (H₂O₂) | Pilot-scale |
| Hydrolysis-Reduction | 75% | High | Low (LiAlH₄) | Laboratory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
